molecular formula C13H22ClNO4 B2477865 ethyl 4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride CAS No. 2253631-06-8

ethyl 4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride

Cat. No.: B2477865
CAS No.: 2253631-06-8
M. Wt: 291.77
InChI Key: ICWGKDRKWOIYRI-UHFFFAOYSA-N
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Description

Ethyl 4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride is a complex spirocyclic compound featuring a bicyclo[2.1.1]hexane core fused to a piperidine ring via an oxygen-containing bridge. Its hydrochloride salt form suggests pharmaceutical relevance, as this modification often increases bioavailability and stability for basic amines .

Properties

IUPAC Name

ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4.ClH/c1-2-17-10(16)12-7-11(8-12,9-15)18-13(12)3-5-14-6-4-13;/h14-15H,2-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWGKDRKWOIYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC23CCNCC3)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylate hydrochloride typically involves a multi-step process. One common approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions. This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules .

Industrial Production Methods

Industrial production methods for this compound are still under development, as the synthetic routes often require specialized equipment and conditions. The use of photochemical reactions, for example, necessitates the use of specific light sources and reaction vessels, which can be challenging to scale up .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and ester groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a carboxylic acid, while reduction of the ester group can yield an alcohol .

Scientific Research Applications

Ethyl 4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for tight binding to enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Variations in Spirocyclic Frameworks

Table 1: Key Structural Differences Among Analogs
Compound Name Substituent Spiro Ring System Molecular Weight (Da) Key Properties
Target Compound (hydroxymethyl) -CH2OH Bicyclo[2.1.1]hexane + piperidine 262 Polar, hydrochloride salt
Ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate -CH2N3 Bicyclo[2.1.1]hexane + oxane (6-membered) Not reported Reactive azide for click chemistry
Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate hydrochloride -CH2NH2·HCl Bicyclo[2.1.1]hexane + oxane ~280 (estimated) Amine for further derivatization
1'-(tert-Butoxy)carbonyl-4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid -COOtBu Bicyclo[2.1.1]hexane + piperidine Not reported tert-Butyl ester enhances stability

Key Observations :

  • Spiro Ring Systems: Replacing piperidine with oxane (6-membered ether) or oxetane (4-membered ether) introduces steric and electronic variations.
  • Substituents: The hydroxymethyl group in the target compound improves hydrophilicity compared to tert-butyl or azidomethyl groups. Azidomethyl derivatives () are valuable for bioorthogonal reactions, while aminomethyl analogs () serve as intermediates for amide coupling .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name LogP Polar Surface Area (Ų) Hydrogen Bond Donors Rotatable Bonds
Target Compound (hydroxymethyl) 0.51 62 1 4
Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylate 1.2* 55* 0 5
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride 2.1* 45 1 6

Notes:

  • The target compound’s lower LogP (0.51) and higher polar surface area (62 Ų) suggest superior solubility compared to iodomethyl or benzyl-substituted analogs .
  • Iodomethyl derivatives () exhibit higher molecular weight (338.1 g/mol) and lipophilicity, favoring membrane permeability but complicating pharmacokinetics .

Biological Activity

Ethyl 4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochloride is a novel compound characterized by its unique bicyclic structure, which includes a bicyclo[2.1.1]hexane framework and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antifungal and antibacterial properties.

Chemical Structure and Properties

The compound's molecular structure features several functional groups that are crucial for its biological activity:

  • Bicyclic Structure : The bicyclo[2.1.1]hexane core is significant for its pharmacokinetic properties, influencing how the compound interacts with biological targets.
  • Hydroxymethyl Group : This group may enhance solubility and reactivity, potentially improving the compound's interaction with biological systems.
  • Ester Functional Group : The presence of an ester contributes to the chemical reactivity, possibly facilitating interactions with enzymes or receptors.

Antimicrobial Properties

Research indicates that compounds with similar bicyclic structures exhibit notable antimicrobial activities. This compound is hypothesized to possess:

  • Antifungal Activity : Studies suggest that similar compounds can disrupt fungal cell membranes or inhibit essential metabolic pathways, leading to cell death.
  • Antibacterial Activity : The compound may interfere with bacterial cell wall synthesis or protein production, which are critical for bacterial survival.

Understanding the mechanism of action is vital for optimizing the therapeutic efficacy of this compound. Potential mechanisms include:

  • Enzyme Inhibition : The structural features may allow the compound to act as an inhibitor for specific enzymes involved in microbial metabolism.
  • Cell Membrane Disruption : The hydrophobic regions of the structure could integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
Ethyl 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylate hydrochlorideSimilar bicyclic structure with a methyl groupAntifungal activity
Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylate hydrochlorideContains an amino group instead of hydroxymethylPotential antibacterial properties
3-Oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acidLacks ethyl ester functionalityInvestigated for various biological activities

Synthesis and Pharmacological Development

The synthesis of this compound typically involves multi-step reactions that emphasize modular approaches for efficiency and high yield . Recent methodologies have highlighted the use of photochemistry to create new derivatives that expand the chemical space available for drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of similar bicyclic compounds:

  • A study published in Organic & Biomolecular Chemistry indicated that certain bicyclic structures demonstrated significant antifungal activity against various strains of fungi .
  • Another investigation focused on the antibacterial properties of related compounds, revealing their potential in treating resistant bacterial infections .

These findings underscore the importance of further research into this compound as a candidate for pharmaceutical applications.

Q & A

Q. What synthetic routes are recommended for preparing ethyl 4-(hydroxymethyl)-3-oxaspiro[...]hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of bicyclo[2.1.1]hexane derivatives often involves cyclopropanation of precursors or photochemical strategies. For example, modular approaches using photochemistry can access rigid bicyclic cores, as demonstrated in the synthesis of structurally similar 2-azabicyclo[2.1.1]hexane derivatives . Key steps include:
  • Cyclopropanation : Utilizing strained alkenes or ketones as precursors under controlled temperatures (e.g., -78°C to room temperature).
  • Photochemical [2+2] Cycloadditions : For spiro-piperidine systems, UV light irradiation (λ = 254–365 nm) in the presence of photosensitizers (e.g., acetone) promotes stereoselectivity .
  • Hydrochloride Salt Formation : Post-synthesis, the free base is treated with HCl gas in anhydrous ether to improve solubility and stability .
    Critical Parameters :
  • Temperature control during cyclopropanation avoids side reactions.
  • Purity of intermediates (monitored via TLC or HPLC) ensures high final yields (~60–75%) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Analytical characterization requires a combination of techniques:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the bicyclo[2.1.1]hexane core and spiro-piperidine connectivity. Key signals include δ ~3.5–4.5 ppm for the oxaspiro oxygen and hydroxymethyl protons .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies the molecular ion ([M+H]+^+ for C12_{12}H19_{19}ClNO4_4, expected m/z 300.0978) .
  • HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) should show ≥95% purity, critical for biological studies .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in synthesizing bicyclo[2.1.1]hexane derivatives like this compound?

  • Methodological Answer : Stereoselectivity arises from transition-state control and substrate preorganization. For example:
  • Alder-Ene Reactions : Bicyclo[1.1.0]butanes undergo strain-driven [2π+2π] cycloadditions with alkenes, where endo transition states favor bicyclo[2.1.1]hexane formation .
  • Photochemical Pathways : Energy transfer (e.g., via triplet sensitizers) directs regioselectivity in spirocyclic systems, minimizing diastereomer formation .
    Data Contradiction : Some studies report competing [1,3]-sigmatropic shifts under thermal conditions, reducing yields. Mitigation involves low-temperature photochemistry (<0°C) .

Q. How does the bicyclo[2.1.1]hexane core influence binding affinity in biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : The rigid bicyclo[2.1.1]hexane scaffold enforces a defined three-dimensional conformation, enhancing target complementarity. Comparative studies with flexible analogs show:
  • Improved Binding Affinity : Up to 10-fold increases in Ki_i values for enzymes like L-PLA2, attributed to reduced entropy penalties upon binding .
  • Selectivity : The spiro-piperidine moiety’s orientation avoids off-target interactions (e.g., with monoamine transporters) .
    Experimental Design :
  • Molecular Dynamics Simulations : Predict optimal substituent placements for hydrogen bonding (e.g., hydroxymethyl with catalytic residues) .
  • SAR Studies : Modifying the carboxylate ester (e.g., ethyl vs. methyl) alters logP and membrane permeability, measured via PAMPA assays .

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